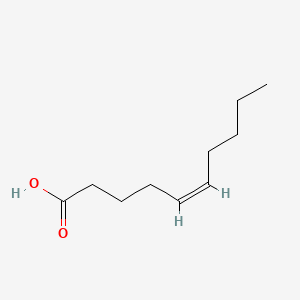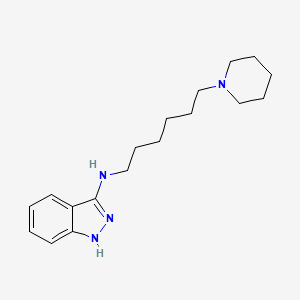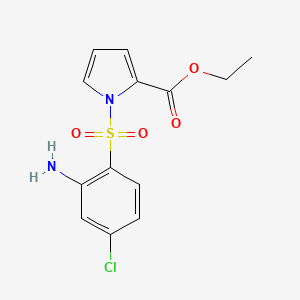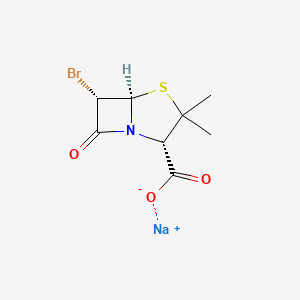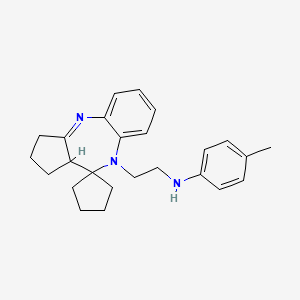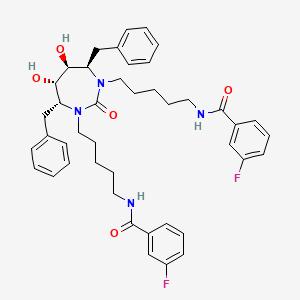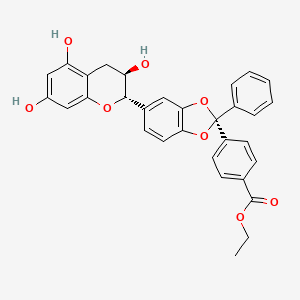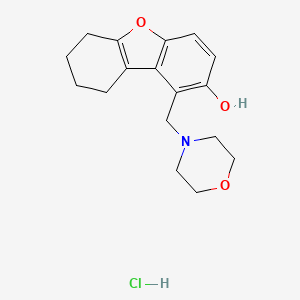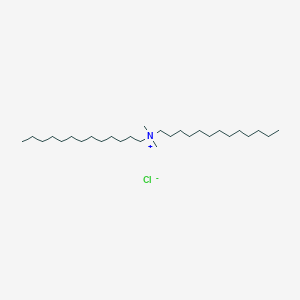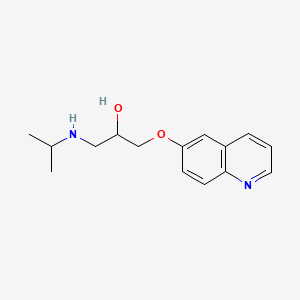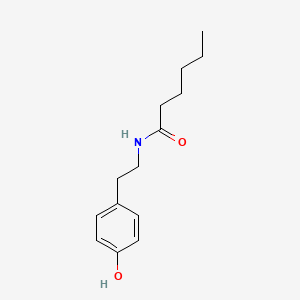
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl- is a complex organic compound that belongs to the class of benzoxazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzoxazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 4-chlorophenyl and thiazolyl groups through substitution reactions.
Methylation: Addition of the methyl group at the 4-position.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure proper reaction kinetics.
Purification Techniques: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with cellular signaling pathways to exert its effects.
相似化合物的比较
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one Derivatives: Compounds with similar benzoxazine structures but different substituents.
Thiazole Derivatives: Compounds containing the thiazole ring with various functional groups.
Chlorophenyl Compounds: Compounds with the 4-chlorophenyl group attached to different core structures.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
CAS 编号 |
114566-50-6 |
|---|---|
分子式 |
C18H13ClN2O2S |
分子量 |
356.8 g/mol |
IUPAC 名称 |
6-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C18H13ClN2O2S/c1-21-15-8-12(4-7-16(15)23-9-17(21)22)14-10-24-18(20-14)11-2-5-13(19)6-3-11/h2-8,10H,9H2,1H3 |
InChI 键 |
COOFHYHUMFRCIZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


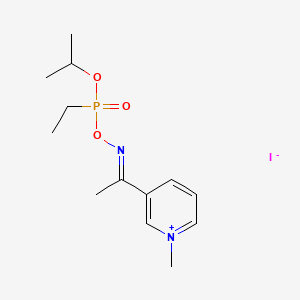
![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12731263.png)
![[2-Hydroxy-3-sulphopropyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium hydroxide](/img/structure/B12731269.png)
